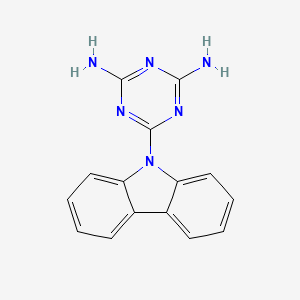
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is a compound that combines the structural features of carbazole and triazine. Carbazole is a nitrogen-containing aromatic heterocyclic compound known for its excellent optoelectronic properties, while triazine is a nitrogen-rich heterocycle often used in various industrial applications. The combination of these two moieties results in a compound with unique chemical and physical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 9H-carbazole with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the substitution of chlorine atoms in cyanuric chloride with the carbazole moiety. The reaction is typically performed in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to ensure consistent product quality and efficient use of resources .
化学反应分析
Types of Reactions
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-9-ol derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Oxidation: Carbazole-9-ol derivatives.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
科学研究应用
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological assays and as a fluorescent probe due to its optoelectronic properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is largely dependent on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, the compound’s anticancer activity may involve the inhibition of key enzymes involved in cell proliferation or the induction of apoptosis in cancer cells . The exact molecular pathways and targets can vary and are often the subject of ongoing research.
相似化合物的比较
Similar Compounds
9H-Carbazole: A parent compound with similar optoelectronic properties but lacking the triazine moiety.
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
Carbazole-9-ol: An oxidized derivative of carbazole with different chemical properties.
Uniqueness
6-(9H-Carbazol-9-yl)-1,3,5-triazine-2,4-diamine is unique due to the combination of carbazole and triazine moieties, which imparts distinct chemical and physical properties. This combination enhances its stability, optoelectronic properties, and potential for diverse applications compared to its individual components .
属性
分子式 |
C15H12N6 |
|---|---|
分子量 |
276.30 g/mol |
IUPAC 名称 |
6-carbazol-9-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C15H12N6/c16-13-18-14(17)20-15(19-13)21-11-7-3-1-5-9(11)10-6-2-4-8-12(10)21/h1-8H,(H4,16,17,18,19,20) |
InChI 键 |
WGFBRQRZEMWTLF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=NC(=NC(=N4)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


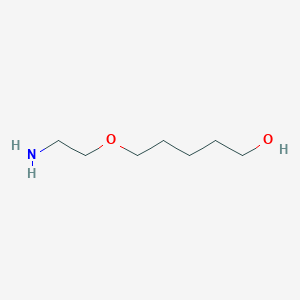
![5-[(1R,2S,4R,5R,6R,7R,11R,14S,16S)-5,14,16-trihydroxy-7,11-dimethyl-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-6-yl]pyran-2-one](/img/structure/B12828942.png)



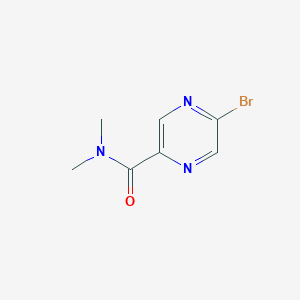

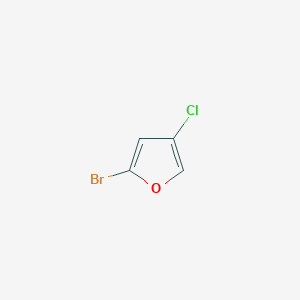

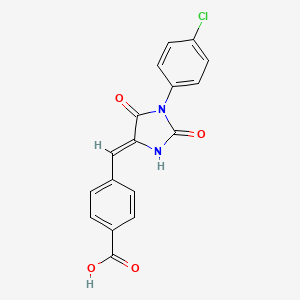
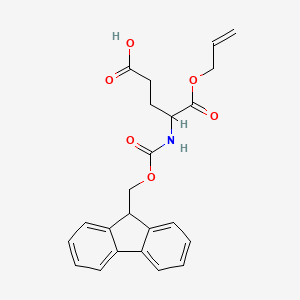
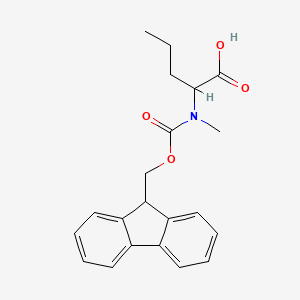

![1-(4,6-Dimethyl-pyrimidin-2-yl)-3-methyl-6-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12829028.png)
